Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-4-methyl-2-oxochromen-7-ol with furan-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and requires controlled temperature and solvent conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen moiety to dihydrochromen derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromen derivatives.
Scientific Research Applications
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(methoxymethyl)furan-2-carboxylate
- Methyl 4-[[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate
Uniqueness
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-15-19-10-8-17(28-14-18-9-11-21(29-18)24(26)27-2)13-22(19)30-23(25)20(15)12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMMBFOQUMMOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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